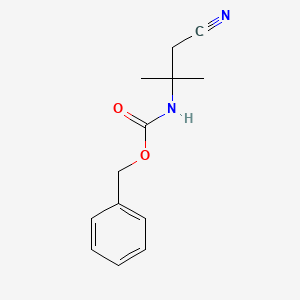

Benzyl (1-cyano-2-methylpropan-2-yl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

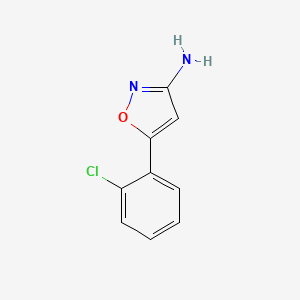

Benzyl (1-cyano-2-methylpropan-2-yl)carbamate is an organic compound with the molecular formula C13H16N2O2 . It is also known as Carbamic acid, N-(2-cyano-1,1-dimethylethyl)-, phenylmethyl ester .

Molecular Structure Analysis

The molecular structure of this compound consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight is 232.28 .Scientific Research Applications

Antitumor Activity

Carbamate derivatives have been investigated for their antitumor properties. A study on a related compound, R17934 (NSC 238159), found it to be active against various forms of leukemia and carcinomas, highlighting the potential of carbamate derivatives in cancer treatment (Atassi & Tagnon, 1975).

Spectroscopic Studies

Vibrational (FT-IR, FT-Raman) and UV–Visible spectroscopic studies on Benzyl (imino (1H-pyrazol-1-yl) methyl) carbamate reveal insights into the molecular geometries and electronic properties of carbamate molecules, which are critical for understanding their chemical behavior and potential applications in various fields (Rao et al., 2016).

Agricultural Applications

Carbendazim and Tebuconazole, both carbamate derivatives, have been encapsulated in solid lipid nanoparticles and polymeric nanocapsules for sustained release in agricultural applications. This technology aims to improve the efficiency of fungicides, reduce environmental toxicity, and decrease losses due to degradation (Campos et al., 2015).

Enantioselective Synthesis

Research on the catalytic activity of gold(I) compounds in the enantioselective intramolecular hydroamination of allenes has led to the synthesis of complex structures from simple carbamate precursors. These studies contribute to the development of asymmetric synthesis methods, which are crucial for producing chiral drugs and other biologically active compounds (Zhang, Bender, & Widenhoefer, 2007).

Antibacterial Agents

Carbamate structures have been expanded to create potent and selective activities against Helicobacter pylori, demonstrating their potential as novel antibacterial agents. This research points to the versatility of carbamate compounds in developing new therapeutics for bacterial infections (Carcanague et al., 2002).

properties

IUPAC Name |

benzyl N-(1-cyano-2-methylpropan-2-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-13(2,8-9-14)15-12(16)17-10-11-6-4-3-5-7-11/h3-7H,8,10H2,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRLEYUDOZNHMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,7,7-tetramethyl-N-(2-oxo-2-(phenylamino)ethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2913310.png)

![1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B2913314.png)

![butyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)benzoate](/img/structure/B2913317.png)

![N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2913319.png)

![N-(4-chlorobenzyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2913329.png)

![3-(4-Bromophenyl)-5-[5-(2,5-dimethylphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2913331.png)

![3-methoxy-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B2913333.png)